molecular formula C18H17NO B3023849 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-88-2

3'-Cyano-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B3023849
CAS No.: 898794-88-2
M. Wt: 263.3 g/mol
InChI Key: SLKIPABONSDONG-UHFFFAOYSA-N
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Description

3'-Cyano-3-(2,5-dimethylphenyl)propiophenone (CAS: 898780-26-2) is a synthetic organic compound with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.33 g/mol . Its structure comprises a propiophenone backbone substituted with a cyano (-CN) group at the 3'-position of the phenyl ring and a 2,5-dimethylphenyl group at the 3-position (Figure 1). The compound’s lipophilicity and electronic properties are influenced by the electron-withdrawing cyano group and the steric effects of the dimethyl substituents.

Properties

IUPAC Name

3-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-7-14(2)16(10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIPABONSDONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644724
Record name 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-88-2
Record name 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable cyanide source under controlled conditions. One common method is the Knoevenagel condensation reaction, where 2,5-dimethylbenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction mixture is then subjected to reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-3-(2,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3’-Cyano-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

a) 3'-Cyano vs. 4'-Cyano Propiophenones

  • 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone (CAS: Unspecified, MW: 263.3 g/mol) differs in the cyano group’s position (4' vs. 3') and the dimethylphenyl substituents (2,6-dimethyl vs. 2,5-dimethyl). Notably, this compound has been discontinued for commercial distribution .

b) 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Substitutents

  • 3'-Cyano-3-(3,5-dimethylphenyl)propiophenone (CAS: Unspecified, MW: 263.33 g/mol) shares the same propiophenone backbone but substitutes the 2,5-dimethylphenyl group with a 3,5-dimethylphenyl moiety. In related naphthalene carboxamides, 3,5-dimethylphenyl derivatives exhibited ~10 µM IC₅₀ in photosynthetic electron transport (PET) inhibition, comparable to 2,5-dimethylphenyl analogs . This suggests that para-substituted dimethyl groups (relative to the carbonyl linkage) may enhance activity by optimizing lipophilicity and molecular orientation.

Substituent Type Effects

a) Cyano (-CN) vs. Chloro (-Cl) Groups

  • 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (CAS: Unspecified) replaces the cyano group with chlorine atoms at the 2' and 5' positions. However, electron-withdrawing groups like -CN are critical for PET inhibition in photosynthesis-targeting herbicides, as demonstrated in naphthalene carboxamides .

Core Structure Comparisons

a) Propiophenone vs. Naphthalene Carboxamide

While 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone is a propiophenone derivative, highlights N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent PET inhibitor (IC₅₀ ~10 µM). The carboxamide’s planar naphthalene core may enhance π-π stacking with photosynthetic proteins, whereas the propiophenone’s ketone group could introduce different hydrogen-bonding interactions. Both classes rely on electron-withdrawing substituents for activity, but the core structure dictates target specificity .

Biological Activity

3'-Cyano-3-(2,5-dimethylphenyl)propiophenone is a chemical compound that has gained attention due to its potential biological activities. This compound features a cyano group attached to a propiophenone backbone, which contributes to its unique reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The structural formula of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone can be represented as follows:

  • Molecular Formula : C16H15N
  • Molecular Weight : 237.30 g/mol
  • Structural Features :
    • A cyano group (CN-C≡N)
    • A dimethylphenyl moiety

Biological Activity Overview

Preliminary studies suggest that 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone exhibits several biological activities, including:

  • Antimicrobial Properties : Initial investigations indicate potential effectiveness against various microbial strains.
  • Anticancer Activity : Research has shown promise in inhibiting cancer cell proliferation, although detailed mechanisms remain to be elucidated.

The biological activity of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone is believed to involve interactions with specific molecular targets. Key aspects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially disrupting metabolic pathways.
  • Receptor Modulation : It may interact with receptors, altering signal transduction pathways that are vital for cellular communication.

Study 1: Antimicrobial Activity

A study conducted by highlighted the antimicrobial properties of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Study 2: Anticancer Potential

Research published in evaluated the anticancer effects of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone on human cancer cell lines. The study reported that the compound inhibited cell growth in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Synthesis and Applications

The synthesis of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method allows for the introduction of the cyano group and is essential for producing high yields of the compound.

Synthetic Route:

  • Starting Materials : Acetophenone derivatives and malononitrile.
  • Catalysts : Lewis acids such as aluminum chloride.
  • Conditions : Anhydrous solvents under inert atmosphere.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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